molecular formula C15H12BrNO3 B258621 N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide

N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B258621
M. Wt: 334.16 g/mol
InChI Key: BJMIKAGPSUVQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide, also known as BMD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMD is a synthetic compound that belongs to the class of benzodioxole derivatives.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, studies have suggested that N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide may exert its effects through the modulation of oxidative stress and inflammation pathways. N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde. In addition, N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide is a synthetic compound that can be easily synthesized and purified. N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide is also stable under normal laboratory conditions. However, N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide also has some limitations. N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide is a relatively new compound, and its properties and effects are not fully understood. Further research is needed to elucidate the mechanism of action of N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide and its potential applications in various fields.

Future Directions

There are several future directions for research on N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide. Further studies are needed to investigate the mechanism of action of N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide and its potential applications in various fields, such as medicinal chemistry, pharmacology, and neuroscience. Future studies should also focus on the optimization of the synthesis method for N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide and the development of new analogs with improved properties. In addition, further studies are needed to investigate the safety and toxicity of N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide in vivo. Overall, N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide is a promising compound that has the potential to be used in various fields, and further research is needed to fully explore its potential.

Synthesis Methods

N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide is synthesized through a multi-step process involving the reaction of 2-bromo-4-methylphenol with sodium hydroxide, followed by the reaction of the resulting compound with 1,3-benzodioxole-5-carboxylic acid chloride. The final product is obtained through purification and isolation techniques. The synthesis of N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H12BrNO3/c1-9-2-4-12(11(16)6-9)17-15(18)10-3-5-13-14(7-10)20-8-19-13/h2-7H,8H2,1H3,(H,17,18)

InChI Key

BJMIKAGPSUVQKO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)Br

Origin of Product

United States

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